N,N,4,4,5,5-Hexamethyl-1,3,2-dioxaphospholan-2-amine
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Overview
Description
N,N,4,4,5,5-Hexamethyl-1,3,2-dioxaphospholan-2-amine is a chemical compound with the molecular formula C8H18BNO2 It is known for its unique structure, which includes a dioxaphospholan ring and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4,4,5,5-Hexamethyl-1,3,2-dioxaphospholan-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphite ester with an amine in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N,N,4,4,5,5-Hexamethyl-1,3,2-dioxaphospholan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phospholanes.
Scientific Research Applications
N,N,4,4,5,5-Hexamethyl-1,3,2-dioxaphospholan-2-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,4,4,5,5-Hexamethyl-1,3,2-dioxaphospholan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in specific chemical reactions, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3,2-Dioxaborolan-2-amine, N,N,4,4,5,5-hexamethyl-
- 2,2,4,4,5,5-Hexamethyl-1,3-dioxane
- 1,1,3,3,5,5-Hexamethylcyclotrisiloxane
Uniqueness
N,N,4,4,5,5-Hexamethyl-1,3,2-dioxaphospholan-2-amine is unique due to its dioxaphospholan ring and multiple methyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it valuable in research and industrial applications .
Properties
CAS No. |
14274-42-1 |
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Molecular Formula |
C8H18NO2P |
Molecular Weight |
191.21 g/mol |
IUPAC Name |
N,N,4,4,5,5-hexamethyl-1,3,2-dioxaphospholan-2-amine |
InChI |
InChI=1S/C8H18NO2P/c1-7(2)8(3,4)11-12(10-7)9(5)6/h1-6H3 |
InChI Key |
JJBBQDXDDMHUBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OP(O1)N(C)C)(C)C)C |
Origin of Product |
United States |
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